molecular formula C21H23N3O5 B11011357 N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B11011357
M. Wt: 397.4 g/mol
InChI Key: NZCNMDIIGYHZEH-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C20H23N3O5 This compound is characterized by the presence of a cyclohexylamino group, a carbonyl group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the cyclohexylamino intermediate: This step involves the reaction of cyclohexylamine with a suitable carbonyl-containing compound under controlled conditions.

    Coupling with the phenyl group: The intermediate is then coupled with a phenyl group through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is formed.

    Introduction of the nitro and methoxy groups:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in significant changes in the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide can be compared with similar compounds such as:

    N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methyl-3-nitrobenzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-chloro-3-nitrobenzamide: This compound has a chloro group instead of a methoxy group.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C21H23N3O5/c1-29-19-12-11-14(13-18(19)24(27)28)20(25)23-17-10-6-5-9-16(17)21(26)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,26)(H,23,25)

InChI Key

NZCNMDIIGYHZEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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